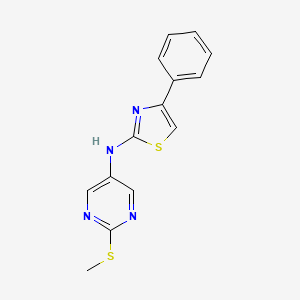
N'-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a dimethylsulfuric diamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide typically involves the reaction of 3-chloro-2-methylphenylamine with dimethylsulfuric diamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification methods, such as recrystallization or chromatography, are employed to isolate the compound from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can be compared with other similar compounds, such as:
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylthiourea: Features a thiourea group in place of the sulfuric diamide group.
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
1-chloro-3-(dimethylsulfamoylamino)-2-methylbenzene |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-8(10)5-4-6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Clé InChI |
AQRQPJCMYDZGBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NS(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



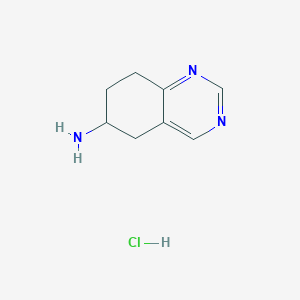
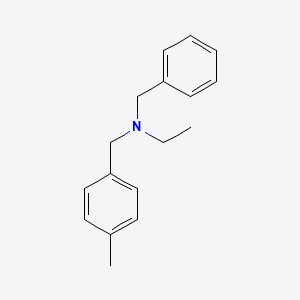
![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)

![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
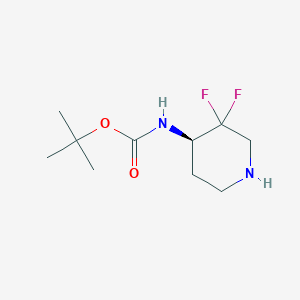
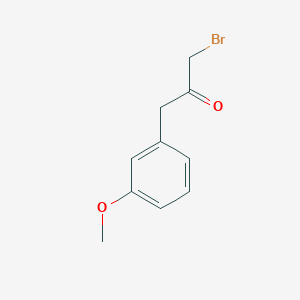
![4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)

